N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide
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Overview
Description
N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide is a chemical compound that belongs to the class of nitropyrazoles It is characterized by the presence of a nitro group (-NO2) attached to the pyrazole ring, along with a sulfonamide group (-SO2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of pyrazoles using a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes. For example, a fully continuous-flow nitration and post-processing protocol can be employed, starting from the nitration reaction of pyrazole with mixed acid, followed by continuous quenching, neutralization, extraction, and separation .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide compounds are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions disrupt essential biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dinitropyrazole
- 1,3-Dinitropyrazole
- 3,5-Dinitropyrazole
Comparison
N,1-dimethyl-4-nitro-1H-pyrazole-3-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties. Compared to other nitropyrazoles, it may exhibit different reactivity and stability profiles, making it suitable for specific applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of study.
Properties
IUPAC Name |
N,1-dimethyl-4-nitropyrazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O4S/c1-6-14(12,13)5-4(9(10)11)3-8(2)7-5/h3,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQUWJNDACCWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=NN(C=C1[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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